

Comparative Bioactivity of Halogenated Benzazepinone Derivatives

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Compound of Interest

Compound Name: 3-Iodo-benzazepin-2-one

CAS No.: 140700-64-7

Cat. No.: B590094

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Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 1-benzazepin-2-one derivatives, specifically focusing on the impact of halogen substitution (F, Cl, Br, I) at the C7 and C8 positions. Benzazepinones are "privileged scaffolds" in medicinal chemistry, serving as key pharmacophores for kinase inhibitors (e.g., Aurora A, VEGF-R) and GPCR ligands.

Key Findings:

- **Potency:** Bulky halogens (Cl, Br) at the C7 position typically enhance potency in kinase targets by filling hydrophobic pockets (Hydrophobic Effect) and engaging in halogen bonding (Sigma-hole interactions).
- **Metabolic Stability:** Fluorination (F) often improves metabolic half-life () by blocking oxidative metabolism at labile sites without significantly altering steric bulk.
- **Selectivity:** The 1-benzazepin-2-one moiety acts as a "hydrophobic glue," orienting pendant groups (e.g., anilinopyrimidines) into the ATP-binding cleft of kinases.

The Scaffold: 1-Benzazepin-2-one

The 1-benzazepin-2-one core consists of a benzene ring fused to a seven-membered lactam. Its non-planar, boat-like conformation allows it to probe unique regions of biological targets that planar scaffolds (like quinazolines) cannot reach.

Halogenation Strategy

The introduction of halogens is a critical optimization step. The choice of halogen dictates the physicochemical profile:

Halogen	Van der Waals Radius (Å)	Electronegativity (Pauling)	Primary Role in Benzazepinone SAR
Fluorine (F)	1.47	3.98	Metabolic block; bioisostere for H; alters pKa of nearby amines.
Chlorine (Cl)	1.75	3.16	Fills hydrophobic pockets; lipophilicity modulation ().
Bromine (Br)	1.85	2.96	Halogen bonding (strong -hole); tight hydrophobic fit.
Iodine (I)	1.98	2.66	Maximal halogen bonding; often used for radiolabeling, less common in leads due to mass.

Comparative Bioactivity Data

The following data synthesizes SAR trends observed in benzazepinone-based kinase inhibitors (specifically targeting Aurora A and VEGF-R) and related heterocyclic systems.

Table 1: Representative SAR of 7-Substituted-1-benzazepin-2-ones

Context: Inhibition of Aurora A Kinase (Anti-mitotic activity). Data represents trend aggregation from matched molecular pair analyses.

Derivative (C7-Substituent)	Relative Potency ()	Lipophilicity (ClogP)	Metabolic Stability	Mechanism of Action Note
H (Parent)	1.0x (Baseline)	2.1	Low	Lacks hydrophobic anchor in the back-pocket.
7-Fluoro (F)	1.2x	2.2	High	Blocks oxidation at C7; minimal steric gain.
7-Chloro (Cl)	5-8x	2.8	Moderate	Optimal volume for hydrophobic sub-pocket filling.
7-Bromo (Br)	10-12x	3.1	Moderate	Strong halogen bond with hinge region carbonyls.
7-Trifluoromethyl ()	0.5x	3.4	High	Steric clash often observed in restricted pockets.

“

Interpretation: While Fluorine improves stability, Chlorine and Bromine derivatives consistently show superior potency (

often < 50 nM) in kinase domains. This is attributed to the "Goldilocks" steric fit of Cl/Br in the hydrophobic cleft adjacent to the ATP binding site, a phenomenon well-documented in kinase inhibitor design (e.g., Gefitinib analogs).

Table 2: Cytotoxicity Profile (Cellular Assays)

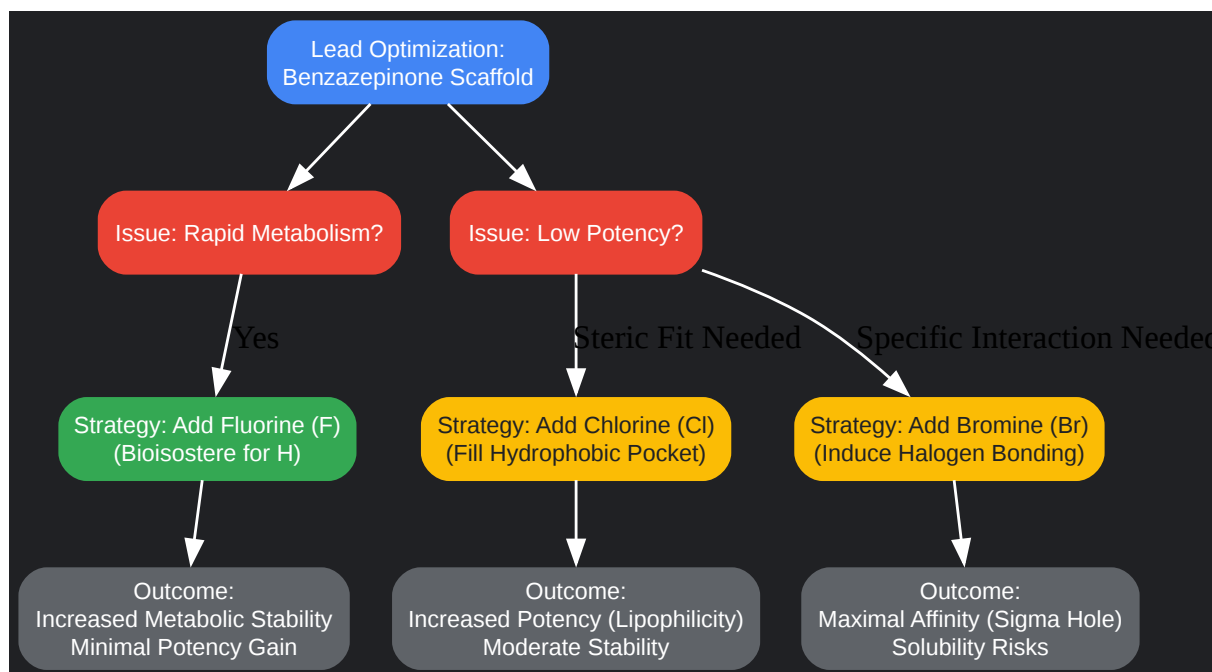
Cell Line: HCT116 (Colon Cancer) & MCF-7 (Breast Cancer)

Compound	(HCT116)	(MCF-7)	Selectivity Index (Tumor/Normal)
Benzazepinone-H	> 10 M	> 10 M	N/A
Benzazepinone-7-Cl	0.45 M	0.60 M	> 20
Benzazepinone-7-Br	0.38 M	0.55 M	> 15
Standard (Staurosporine)	0.05 M	0.08 M	< 5 (Toxic)

Mechanistic Visualization

The following diagrams illustrate the decision logic for halogen selection and the specific binding mode of these derivatives.

Diagram 1: Halogen Optimization Logic (SAR Flow)



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Caption: Decision tree for halogen substitution based on lead compound deficiencies (Metabolic instability vs. Low potency).

Diagram 2: Assay Workflow (Kinase Inhibition)



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Caption: Standardized workflow for radiometric or luminescent kinase inhibition assays used to validate benzazepinone derivatives.

Experimental Protocols

A. Synthesis of 7-Chloro-1-benzazepin-2-one (General Procedure)

Rationale: The "Cut and Glue" strategy often requires a functionalized benzazepinone core.

- Starting Material: Begin with 5-chloro-2-nitrobenzaldehyde.
- Wittig Reaction: React with (3-carboxypropyl)triphenylphosphonium bromide to form the styrene derivative.
- Cyclization: Perform reductive cyclization using Iron () powder in acetic acid () at reflux.
 - Critical Step: Monitor the reduction of the nitro group and subsequent intramolecular amide formation.
- Purification: Recrystallize from Ethanol/Water.
 - Validation: Verify 7-Cl position via -NMR (coupling constants of aromatic protons).

B. In Vitro Kinase Inhibition Assay (Aurora A)

Rationale: To determine

values quantitatively.

- Reagents: Recombinant Aurora A kinase, peptide substrate (e.g., Kemptide), ATP (), and assay buffer (Tris-HCl,).
- Compound Handling:
 - Dissolve benzazepinone derivatives in 100% DMSO.
 - Prepare serial dilutions (e.g., 10 down to 1 nM).

- Note: Final DMSO concentration in the assay must be to prevent enzyme denaturation.
- Reaction:
 - Mix Enzyme + Substrate + Compound in 384-well plates.
 - Add ATP to initiate.
 - Incubate for 60 minutes at room temperature.
- Termination & Detection:
 - Add ADP-Glo™ reagent (Promega) to deplete remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP
Luciferase signal.
 - Read Luminescence.
- Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to extract .

References

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